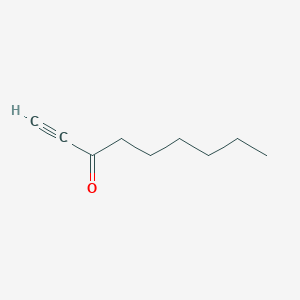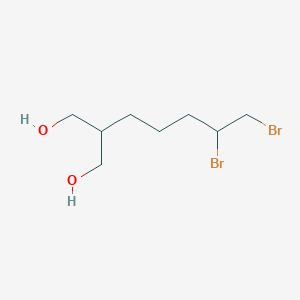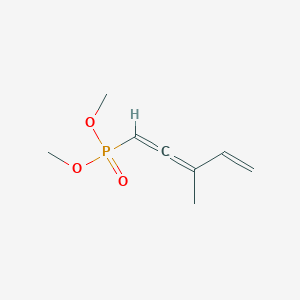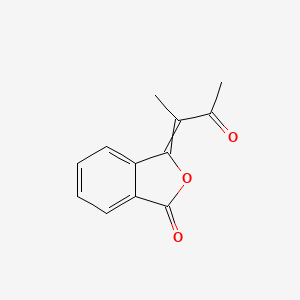
3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a benzofuran ring fused with a ketone group, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one typically involves the condensation of benzofuran derivatives with ketone precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, such as temperature, pressure, and pH levels, to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield more complex ketones or carboxylic acids, while reduction could produce alcohols or other reduced forms of the original compound.
Applications De Recherche Scientifique
3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetyl(3-oxobutan-2-ylidene)oxidanium
- (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one stands out due to its unique benzofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for innovation and discovery.
Propriétés
Numéro CAS |
73198-13-7 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-(3-oxobutan-2-ylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C12H10O3/c1-7(8(2)13)11-9-5-3-4-6-10(9)12(14)15-11/h3-6H,1-2H3 |
Clé InChI |
XAYCBAQNDCQXEY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2=CC=CC=C2C(=O)O1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


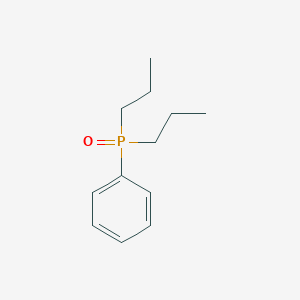
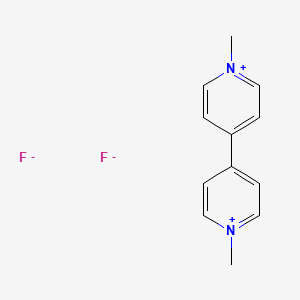
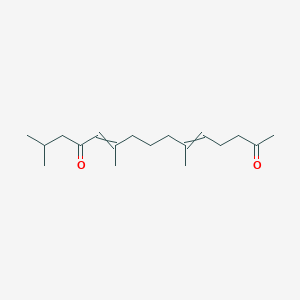

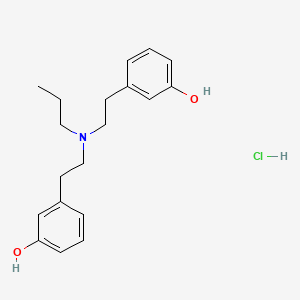
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
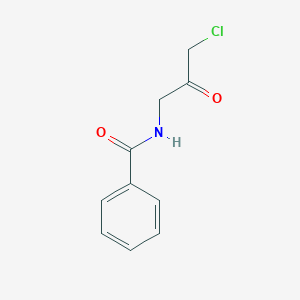
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
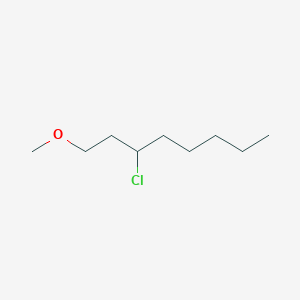
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
